4-デスアセチルビンクリスチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

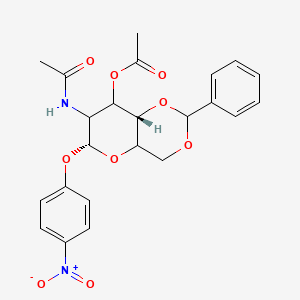

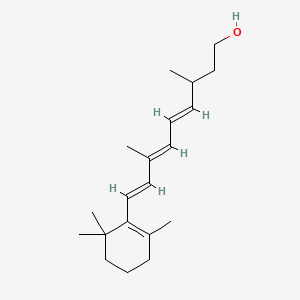

4-Desacetyl Vincristine, also known as 4-Desacetyl Vincristine, is a useful research compound. Its molecular formula is C44H54N4O9 and its molecular weight is 782.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Desacetyl Vincristine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desacetyl Vincristine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

肺がんの治療

4-デスアセチルビンクリスチンは、肺がんの治療に著しく有効であることが示されています {svg_1}. これは、チューブリンフィブリルに結合し、フィラメントの重合を阻害することで、癌細胞の有糸分裂を阻害します {svg_2}.

リンパ球系白血病の治療

この化合物は、リンパ球系白血病の治療に有効であることが示されています {svg_3}. 癌細胞の増殖を阻害することで、病気の進行を抑制します {svg_4}.

膠芽腫の治療

膠芽腫は、脳腫瘍の一種であり、4-デスアセチルビンクリスチンで治療されています {svg_5}. この薬物は、細胞分裂を阻害する能力を持つため、この攻撃的な癌に対する強力な薬剤です {svg_6}.

急性骨髄性白血病の治療

急性骨髄性白血病は、4-デスアセチルビンクリスチンが応用されているもう一つの分野です {svg_7}. これは、骨髄における骨髄細胞の急速な増殖を抑制するのに役立ちます {svg_8}.

併用療法での使用

4-デスアセチルビンクリスチンは、しばしば他の化学療法薬と組み合わせて投与され、有効性を高め、副作用を軽減します {svg_9}. 例えば、ホジキンリンパ腫の併用療法に使用されており、MOPP(マスターゲン、オンコビン®、プロカルバジン、プレドニゾン)およびCOPP(シクロホスファミド、オンコビン®、プロカルバジン、プレドニゾン)が含まれます {svg_10}.

ナノ製剤の開発

ビンクリスチンベースのナノ製剤の開発は、有望な研究分野です {svg_11}. これらのナノ製剤は、薬物の薬物動態プロファイルを改善し、腫瘍特異的な標的化を可能にすることを目的としています {svg_12}.

薬剤耐性の克服

癌治療における課題の1つは、薬剤耐性です。 癌細胞における薬剤耐性を克服するために、4-デスアセチルビンクリスティンの有効性を高めるための研究が行われています {svg_13}.

環境に優しい生産技術

4-デスアセチルビンクリスチンの環境に優しい生産技術の確立に向けた取り組みが行われています {svg_14}. これには、この化合物の生産における微生物の可能性を探ることが含まれます {svg_15}.

作用機序

Target of Action

4-Desacetyl Vincristine, like other Vinca alkaloids, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling intracellular transport, and most importantly, facilitating cell division .

Mode of Action

4-Desacetyl Vincristine interacts with its target, the microtubules, by disrupting their dynamics . It binds to tubulin, the building block of microtubules, inhibiting its polymerization and leading to the destabilization of the microtubule structure . This disruption prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . As a result, the cells are arrested in the metaphase of mitosis, leading to cell death .

Biochemical Pathways

The action of 4-Desacetyl Vincristine affects the cell cycle . By disrupting microtubule dynamics, it causes a halt in the cell cycle at the metaphase of mitosis . This disruption of the cell cycle leads to apoptosis, or programmed cell death . The compound’s action can also impact other cellular processes dependent on microtubules, such as intracellular transport .

Pharmacokinetics

The pharmacokinetics of 4-Desacetyl Vincristine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, it is rapidly and completely absorbed into the systemic circulation . The compound exhibits a terminal half-life of 24 hours, and its plasma clearance is intermediate between those of vinblastine and vincristine . Less than 3% of the administered dose is excreted in urine .

Result of Action

The primary result of 4-Desacetyl Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and causing mitotic arrest, the compound leads to apoptosis . This effect is particularly beneficial in the treatment of various cancers, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action of 4-Desacetyl Vincristine can be influenced by various environmental factors. For instance, the production of Vinca alkaloids, including 4-Desacetyl Vincristine, can be affected by factors such as plant diseases, natural disasters, pandemics, and interruptions in global logistics . Researchers are exploring environment-friendly production techniques based on microorganisms to increase the bioavailability of these compounds without causing harm to patients’ health .

生化学分析

Biochemical Properties

4-Desacetyl Vincristine interacts with various biomolecules in the body. It is known to bind to tubulin fibrils, preventing filament polymerization . This interaction disrupts the mitotic process in cells, leading to cell death .

Cellular Effects

4-Desacetyl Vincristine has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitosis, thereby inhibiting cell growth . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Desacetyl Vincristine involves its binding to microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction can lead to changes in gene expression and can involve enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Desacetyl Vincristine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-Desacetyl Vincristine can vary with different dosages in animal models. Studies have shown that the cumulative dosage of vincristine can range from 0.5 mg/kg to 1 mg/kg, with varying effects observed at these dosages .

Metabolic Pathways

4-Desacetyl Vincristine is involved in metabolic pathways that include interactions with various enzymes or cofactors .

Transport and Distribution

4-Desacetyl Vincristine is transported and distributed within cells and tissues. It has a substantial volume of distribution, ranging from 2.3 to 8 L/kg in adults and 1.5 to 4.9 L/kg in children . It exhibits high binding affinity to plasma proteins, primarily albumin, and blood cells, especially platelets .

特性

CAS番号 |

3704-01-6 |

|---|---|

分子式 |

C44H54N4O9 |

分子量 |

782.9 g/mol |

IUPAC名 |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

InChIキー |

YIQATJBOCJPFCF-XQLDGQACSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

異性体SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

正規SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

同義語 |

O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

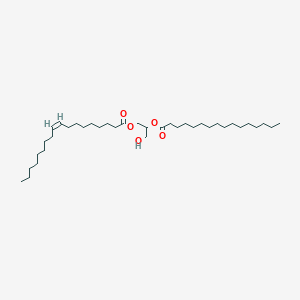

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)

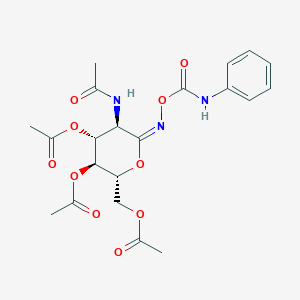

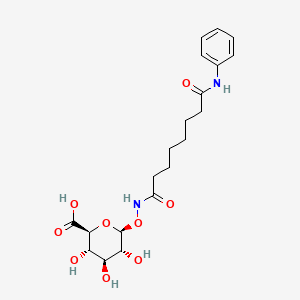

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)